methyl N-(6-benzoyl-3-methyl-1H-benzimidazol-3-ium-2-yl)carbamate
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Overview
Description
Methyl N-(6-benzoyl-3-methyl-1H-benzimidazol-3-ium-2-yl)carbamate is a compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(6-benzoyl-3-methyl-1H-benzimidazol-3-ium-2-yl)carbamate typically involves the reaction of 6-benzoyl-1H-benzimidazole with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including purity analysis and stability testing .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(6-benzoyl-3-methyl-1H-benzimidazol-3-ium-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Methyl N-(6-benzoyl-3-methyl-1H-benzimidazol-3-ium-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer properties, particularly in the treatment of breast cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the disruption of microtubule formation. It binds to the colchicine binding site on tubulin, preventing the polymerization of microtubules. This leads to cell cycle arrest and apoptosis in cancer cells. The compound is particularly effective against cancer cells with mutant p53, as it induces cell death through both p53-dependent and p53-independent pathways .
Comparison with Similar Compounds
Similar Compounds
Mebendazole: A benzimidazole carbamate used as an anthelmintic agent.
Albendazole: Another benzimidazole carbamate with broad-spectrum anthelmintic activity.
Thiabendazole: A benzimidazole derivative used to treat parasitic worm infections.
Uniqueness
Methyl N-(6-benzoyl-3-methyl-1H-benzimidazol-3-ium-2-yl)carbamate is unique due to its specific binding to the colchicine site on tubulin, which is distinct from other benzimidazole carbamates. This unique binding property makes it a promising candidate for the treatment of cancers resistant to other microtubule-targeting agents .
Properties
Molecular Formula |
C17H16N3O3+ |
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Molecular Weight |
310.33 g/mol |
IUPAC Name |
methyl N-(6-benzoyl-3-methyl-1H-benzimidazol-3-ium-2-yl)carbamate |
InChI |
InChI=1S/C17H15N3O3/c1-20-14-9-8-12(15(21)11-6-4-3-5-7-11)10-13(14)18-16(20)19-17(22)23-2/h3-10H,1-2H3,(H,18,19,22)/p+1 |
InChI Key |
KXXOKPYARUONDX-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=C(NC2=C1C=CC(=C2)C(=O)C3=CC=CC=C3)NC(=O)OC |
Origin of Product |
United States |
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